molecular formula C14H16N2O2 B14439730 2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one CAS No. 77420-13-4

2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one

Cat. No.: B14439730
CAS No.: 77420-13-4
M. Wt: 244.29 g/mol
InChI Key: JUYPOYIZBQJEDI-UHFFFAOYSA-N
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Description

2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique fused ring structure, which includes a furan ring and a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction, often involving a suitable dihydrofuran derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial techniques include:

    Batch Processing: Involves carrying out the reactions in large reactors with precise control over reaction conditions.

    Continuous Flow Synthesis: A more modern approach that allows for continuous production of the compound with improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one involves its interaction with specific molecular targets, such as:

    GABA Receptors: The compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

    Ion Channels: It may modulate the activity of ion channels, affecting neuronal excitability and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.

    Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.

Uniqueness

2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is unique due to its fused furan-benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines. This unique structure may result in different binding affinities and selectivities for various molecular targets, leading to potentially novel therapeutic applications.

Properties

CAS No.

77420-13-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3a-ethyl-2-methyl-3,5-dihydro-2H-furo[3,2-c][1,5]benzodiazepin-4-one

InChI

InChI=1S/C14H16N2O2/c1-3-14-8-9(2)18-13(14)16-11-7-5-4-6-10(11)15-12(14)17/h4-7,9H,3,8H2,1-2H3,(H,15,17)

InChI Key

JUYPOYIZBQJEDI-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(OC1=NC3=CC=CC=C3NC2=O)C

Origin of Product

United States

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